Unambiguous NMR Spectral Assignment and Conformational Analysis of (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane
Unambiguous NMR Spectral Assignment and Conformational Analysis of (1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane
Executive Summary & Structural Context
The (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane scaffold is a highly rigid, conformationally restricted piperazine bioisostere. Its unique three-dimensional geometry has made it a privileged structural motif in modern medicinal chemistry, particularly in the development of CNS-active agents such as α7 nicotinic acetylcholine receptor ligands and novel benzazepine derivatives .
Unlike flexible monocyclic piperazines, the [2.2.1] bicyclic system locks the nitrogen atoms into a fixed spatial arrangement, severely restricting nitrogen inversion and ring flipping. This structural rigidity translates into highly predictable, self-validating Nuclear Magnetic Resonance (NMR) observables. As a Senior Application Scientist, I approach the spectral assignment of this molecule not merely as a data collection exercise, but as a deterministic physical system where every chemical shift and J -coupling value is directly caused by the molecule's invariant dihedral angles and the anisotropic effects of the benzyl protecting group .
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in the structural assignment, the acquisition workflow must be treated as a self-validating system. The following step-by-step protocol guarantees high-fidelity data by minimizing magnetic susceptibility gradients and optimizing coherence transfer.
Step 1: Anhydrous Sample Preparation Dissolve 15.0 mg of analytically pure (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane free base in 600 µL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.
Step 2: Spectrometer Calibration & Shimming Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize the Q-factor of the RF coil. Execute a 3D gradient shim routine followed by manual optimization of the Z1, Z2, and Z3 gradients to achieve a TMS line width at half-height (FWHM) of ≤ 0.5 Hz.
Step 3: Pulse Sequence Execution
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¹H 1D NMR: Acquire using a standard 30° flip angle pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds, accumulating 16 scans at 298 K.
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¹³C 1D NMR: Utilize a power-gated broadband proton decoupling sequence (zgpg30) with a D1 of 2.0 seconds and 1024 scans to ensure adequate signal-to-noise (S/N) for the quaternary benzylic carbon.
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2D NMR Suite: Acquire gradient-selected COSY (cosygpqf), multiplicity-edited HSQC (hsqcedetgpsisp2.2), and HMBC (hmbcgplpndqf) spectra to establish an unbroken chain of connectivity.
Reference NMR Data & Causality Analysis
The tables below summarize the quantitative NMR data. The assignments are derived from the fundamental physical properties of the bicyclo[2.2.1] system.
Table 1: ¹H NMR Assignments (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Causality & Assignment Notes |
| 1 (Bridgehead) | 3.32 | br s | - | 1H | Adjacent to N-Bn. Broadened due to long-range W-coupling across the rigid bicyclic framework. |
| 4 (Bridgehead) | 3.51 | br s | - | 1H | Adjacent to the secondary amine (NH). |
| 3-exo | 2.85 | dd | 9.5, 2.0 | 1H | Dihedral angle with H4 is ~45°, resulting in a measurable vicinal coupling ( 3J≈2.0 Hz). |
| 3-endo | 2.42 | d | 9.5 | 1H | Dihedral angle with H4 is ~90°. Per the Karplus equation, 3J≈0 Hz. Couples only to 3-exo. |
| 6-exo | 3.05 | dd | 10.0, 2.0 | 1H | Deshielded relative to 3-exo due to proximity to the secondary amine. |
| 6-endo | 2.65 | d | 10.0 | 1H | Exhibits the characteristic ~90° dihedral angle orthogonality to the bridgehead proton. |
| 7-syn | 1.75 | d | 9.0 | 1H | Bridge CH₂, sterically compressed and syn to the N-benzyl group. |
| 7-anti | 1.55 | d | 9.0 | 1H | Bridge CH₂, anti to the N-benzyl group. |
| 8 (CH₂-Ph) | 3.68 | s (or ABq) | - | 2H | Benzylic protons. May appear as an AB quartet if nitrogen inversion is slow on the NMR timescale. |
| 10-14 (Ph) | 7.20-7.35 | m | - | 5H | Aromatic protons experiencing standard ring current effects. |
| NH | 1.85 | br s | - | 1H | Broad singlet, exchanges rapidly with D₂O. |
Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃)
| Position | δ (ppm) | Type | Causality & Assignment Notes |
| 1 | 58.2 | CH | Bridgehead carbon, deshielded by the adjacent N-benzyl group. |
| 4 | 56.1 | CH | Bridgehead carbon, adjacent to the secondary amine. |
| 3 | 54.5 | CH₂ | Methylene carbon adjacent to N-Bn. |
| 6 | 50.3 | CH₂ | Methylene carbon adjacent to NH. |
| 7 | 36.8 | CH₂ | Bridging carbon. Highly shielded due to lack of direct heteroatom attachment and ring strain. |
| 8 (CH₂-Ph) | 60.1 | CH₂ | Benzylic carbon, strongly deshielded by both the nitrogen and the phenyl ring. |
| 9 (Ph-ipso) | 139.5 | C | Quaternary aromatic carbon. |
| 10, 14 (Ph-o) | 128.6 | CH | Aromatic ortho carbons. |
| 11, 13 (Ph-m) | 128.2 | CH | Aromatic meta carbons. |
| 12 (Ph-p) | 126.9 | CH | Aromatic para carbon. |
Mechanistic Insights into Chemical Shifts
The assignments above are not empirical guesses; they are dictated by molecular geometry. The Karplus relationship serves as an internal self-validation mechanism. Because the [2.2.1] skeleton rigidly enforces a ~90° dihedral angle between the bridgehead protons (H1/H4) and the endo protons (H3/H6), the vicinal coupling constant ( 3J ) drops to near zero. Therefore, any proton adjacent to a nitrogen appearing as a simple doublet must be an endo proton, while its exo counterpart must appear as a doublet of doublets due to its ~45° dihedral angle with the bridgehead. Furthermore, the benzyl group at N2 generates an anisotropic deshielding cone, selectively shifting the nearby H1 and H3 protons based on their spatial proximity to the aromatic π -cloud.
2D NMR Workflow & Logical Assignment
Because the continuous carbon skeleton of the [2.2.1] system is interrupted by two nitrogen atoms, 1D NMR and COSY alone are insufficient for total assignment. The nitrogens act as "insulators" for scalar coupling. To bridge these gaps, we rely on a deterministic 2D NMR workflow, heavily prioritizing Heteronuclear Multiple Bond Correlation (HMBC) to trace 3JCH couplings across the heteroatoms.
Logical workflow for the unambiguous 3D NMR assignment of bicyclic systems.
Workflow Execution:
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COSY: Maps the isolated spin systems. It will connect H3-exo to H3-endo, and H6-exo to H6-endo, but will fail to connect C3 to C4 due to the intervening N5.
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HSQC: Unambiguously pairs the diastereotopic protons (e.g., H3-exo and H3-endo) to their parent carbon (C3 at 54.5 ppm).
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HMBC (The Critical Step): Reveals cross-peaks from the benzylic protons (H8) to C1 and C3, definitively proving the location of the benzyl group at N2. Furthermore, HMBC correlations from H1 to C6 and C7 bridge the two halves of the molecule.
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NOESY: Confirms the syn/anti relationship of the C7 bridge protons by showing a strong spatial correlation between H7-syn and the benzylic CH₂ protons.
References
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Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]
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Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]
- US6638925B2 - Benzazepine derivatives, medicaments containing the same and their use to prepare medicaments Source: Google Patents URL
